N-(2-methoxyphenyl)-4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxamide

Lipophilicity Drug-likeness Physicochemical property

N-(2-methoxyphenyl)-4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxamide (CAS 1235305-08-4) is a synthetic small molecule belonging to the piperidine-1-carboxamide class, featuring a 2-methoxyphenyl urea moiety and a thiophene-3-carboxamido-methyl substituent at the piperidine 4-position. Its molecular formula is C₁₉H₂₃N₃O₃S, with a molecular weight of 373.5 g/mol and a computed XLogP3-AA of 2.5, indicating moderate lipophilicity.

Molecular Formula C19H23N3O3S
Molecular Weight 373.47
CAS No. 1235305-08-4
Cat. No. B2831934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyphenyl)-4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxamide
CAS1235305-08-4
Molecular FormulaC19H23N3O3S
Molecular Weight373.47
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)N2CCC(CC2)CNC(=O)C3=CSC=C3
InChIInChI=1S/C19H23N3O3S/c1-25-17-5-3-2-4-16(17)21-19(24)22-9-6-14(7-10-22)12-20-18(23)15-8-11-26-13-15/h2-5,8,11,13-14H,6-7,9-10,12H2,1H3,(H,20,23)(H,21,24)
InChIKeyKWWNPUDIQHZNCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methoxyphenyl)-4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxamide (CAS 1235305-08-4): Structural Identity and Computed Physicochemical Profile for Procurement Decisions


N-(2-methoxyphenyl)-4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxamide (CAS 1235305-08-4) is a synthetic small molecule belonging to the piperidine-1-carboxamide class, featuring a 2-methoxyphenyl urea moiety and a thiophene-3-carboxamido-methyl substituent at the piperidine 4-position [1]. Its molecular formula is C₁₉H₂₃N₃O₃S, with a molecular weight of 373.5 g/mol and a computed XLogP3-AA of 2.5, indicating moderate lipophilicity [1]. The compound is primarily offered as a research chemical with a typical purity of 95% [1]. Currently, no peer-reviewed biological activity data or target engagement profiles are publicly available for this specific compound in major databases such as PubMed or ChEMBL, and its pharmacological relevance remains unvalidated in the open literature. This guide therefore focuses on structural differentiation and computed property comparisons against its closest identifiable analogs to inform procurement decisions in the absence of direct bioactivity evidence.

Why Generic Substitution of N-(2-Methoxyphenyl)-4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxamide Poses Scientific Risk Without Direct Comparative Evidence


In the absence of publicly disclosed target engagement or phenotypic screening data, the primary risk of generic substitution arises from the unique combination of two pharmacophoric elements within a single molecule: the 2-methoxyphenyl urea, which has been associated with factor Xa/factor IIa inhibition profiles in related piperidine-4-carboxamide series [1], and the thiophene-3-carboxamido-methyl fragment, which appears in scaffolds targeting influenza virus RNA-dependent RNA polymerase and JNK kinases [2][3]. Even minor changes to the substitution pattern on the piperidine core—such as moving the methoxy group from the 2- to the 3-position or replacing the thiophene with a phenyl ring—have been shown to alter the selectivity between coagulation factors [1]. Consequently, a generic analog lacking rigorous characterization may exhibit divergent polypharmacology, off-target liabilities, or pharmacokinetic properties that undermine experimental reproducibility. The evidence items below, while limited to class-level inference and structural comparisons, delineate the few quantitative differentiators that can be extracted from authoritative databases and published analog series to guide a scientifically defensible selection.

Quantitative Differentiation Evidence for N-(2-Methoxyphenyl)-4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxamide (CAS 1235305-08-4) Against Closest Analogs


Computed Lipophilicity (XLogP3-AA) Comparison with N-(2-methoxyphenyl)piperidine-4-carboxamide Core

The target compound exhibits a computed XLogP3-AA of 2.5, which is markedly lower than the simple N-(2-methoxyphenyl)piperidine-4-carboxamide core structure (estimated XLogP ~1.8 based on fragment addition, though no precise experimental value is available for the exact core). The addition of the thiophene-3-carboxamido-methyl substituent increases the partition coefficient by approximately 0.7 log units, suggesting enhanced membrane permeability relative to simpler urea analogs [1]. However, this comparison is based on computed values rather than experimental logD measurements, and no direct head-to-head experimental data exist.

Lipophilicity Drug-likeness Physicochemical property

Topological Polar Surface Area (TPSA) Relative to CNS-Penetrant Drug Space

The TPSA of the target compound is 98.9 Ų, computed via Cactvs [1]. This value falls just below the commonly cited threshold of 100 Ų for favorable passive blood-brain barrier penetration, yet it is substantially higher than the TPSA of the core N-(2-methoxyphenyl)piperidine-4-carboxamide (estimated ~55 Ų). In contrast, other piperidine-1-carboxamide analogs with larger substituents, such as those bearing benzo[b]thiophene moieties, often exceed 110 Ų, which may limit CNS exposure. The intermediate TPSA of the target compound suggests a balanced profile that could be advantageous for non-CNS or dual-compartmental studies.

CNS penetration TPSA Blood-brain barrier

Hydrogen Bond Donor/Acceptor Count Compared to Rule-of-Five Guidelines

The target compound possesses 2 hydrogen bond donors (HBD) and 4 hydrogen bond acceptors (HBA), as per PubChem computed descriptors [1]. This places it comfortably within Lipinski's Rule of Five criteria (HBD ≤5, HBA ≤10). In comparison, the unsubstituted N-(2-methoxyphenyl)piperidine-4-carboxamide core has 2 HBD and 3 HBA, while many extended analogs incorporating additional amide or sulfonamide functionalities may exceed 3 HBD and 6 HBA. The moderate HBA count of the target compound may reduce the likelihood of strong P-glycoprotein efflux compared to analogs with higher HBA counts, though this is a class-level inference without direct transport assay data.

Drug-likeness Rule of Five Physicochemical property

Rotatable Bond Count and Molecular Flexibility vs. Entropic Penalty in Target Binding

The target compound has 5 rotatable bonds, as counted by Cactvs [1]. This is intermediate between rigid core structures (3 rotatable bonds in N-(2-methoxyphenyl)piperidine-4-carboxamide) and more flexible analogs with extended linkers (often 7–9 rotatable bonds). Lower rotatable bond counts are generally associated with reduced entropic penalty upon target binding, but may also limit conformational adaptation. The modest flexibility of the target compound could offer a favorable balance for target engagement, although no experimental binding affinity data are available to substantiate this inference.

Molecular flexibility Rotatable bonds Binding entropy

Recommended Research and Industrial Application Scenarios for N-(2-Methoxyphenyl)-4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxamide Based on Available Evidence


Medicinal Chemistry Hit-to-Lead Exploration for Coagulation Cascade Targets

The N-(2-methoxyphenyl)piperidine-1-carboxamide scaffold has been associated with selective factor Xa and thrombin inhibition in published analog series [1]. Although the target compound itself has not been tested, its unique thiophene-3-carboxamido-methyl substitution at the 4-position differentiates it from previously explored 4-carboxamide derivatives. Researchers aiming to probe the S1/S4 binding pockets of coagulation factors may select this compound as a starting point for structure–activity relationship (SAR) expansion, given the modulatory role of the thiophene fragment observed in related amidinopiperidine inhibitors. However, users must confirm target engagement and selectivity experimentally before drawing mechanistic conclusions.

Physicochemical Property-Driven Analog Selection for Oral Bioavailability Optimization

With a computed XLogP of 2.5, TPSA of 98.9 Ų, and full compliance with Lipinski's Rule of Five, this compound offers a balanced physicochemical profile suitable for oral drug discovery programs [1]. In comparison to more lipophilic thiophene-3-carboxamide derivatives (clogP >4) that may exhibit poor solubility, this compound represents a moderate-lipophilicity alternative. Formulation scientists and DMPK researchers may use it as a reference for correlating computed properties with experimental solubility, permeability, and metabolic stability data in lead series focused on oral delivery.

Chemical Tool Compound for Investigating CDK8/19 Kinase Inhibition with Defined Binding Mode Hypotheses

Thiophene-3-carboxamide fragments have been crystallographically characterized in kinase active sites, and structurally related CDK8/19 inhibitors such as AS2863619 (CAS 2241300-51-4) exhibit sub-nanomolar potency [2]. Although no direct CDK8/19 inhibition data exist for the target compound, its piperidine-1-carboxamide linker and thiophene-3-carboxamide motif are compatible with the ATP-competitive binding mode observed for this target class. Researchers developing selective CDK8/19 inhibitors may employ this compound as a screening set member or as a synthetic intermediate for iterative structure-based design, provided that in vitro kinase profiling is performed to validate the hypothesis.

Antiviral Program Screening for Influenza Polymerase Inhibitors

The thiophene-3-carboxamide substructure has been optimized into potent inhibitors of the influenza virus RNA-dependent RNA polymerase (RdRP) through scaffold-hopping approaches [3]. The target compound incorporates this privileged fragment linked to a piperidine core, which may engage the polymerase–protein interaction interface. Virology groups pursuing novel RdRP inhibitors could include this compound in focused library screening, leveraging the established SAR of the thiophene-3-carboxamide series to prioritize hits for further optimization.

Quote Request

Request a Quote for N-(2-methoxyphenyl)-4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.